molecular formula C4I2N6O2 B14216471 3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole) CAS No. 763140-96-1

3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)

Cat. No.: B14216471
CAS No.: 763140-96-1
M. Wt: 417.89 g/mol
InChI Key: MYXJUNJTZOHGCV-UHFFFAOYSA-N
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Description

3,3’-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole) is a compound belonging to the class of oxadiazoles, which are heterocyclic aromatic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is characterized by the presence of two iodinated oxadiazole rings connected by a diazene (N=N) linkage. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as energetic materials due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole) typically involves the formation of the oxadiazole ring followed by iodination and diazene linkage formation. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent. The diazene linkage is formed through the reaction of the iodinated oxadiazole with a diazotizing agent under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,3’-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the diazene linkage to amine groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups at the iodinated positions .

Scientific Research Applications

3,3’-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole) involves its interaction with molecular targets through its reactive functional groups. The diazene linkage and iodinated positions allow the compound to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as its use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Properties

CAS No.

763140-96-1

Molecular Formula

C4I2N6O2

Molecular Weight

417.89 g/mol

IUPAC Name

bis(4-iodo-1,2,5-oxadiazol-3-yl)diazene

InChI

InChI=1S/C4I2N6O2/c5-1-3(11-13-9-1)7-8-4-2(6)10-14-12-4

InChI Key

MYXJUNJTZOHGCV-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1I)N=NC2=NON=C2I

Origin of Product

United States

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